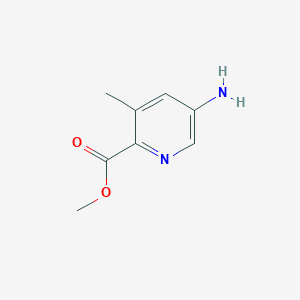

Methyl 5-amino-3-methylpicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Methyl 5-amino-3-methylpicolinate" is a chemical compound that falls within the category of substituted methyl pyridinecarboxylates. Research has focused on its synthesis, structural analysis, and potential applications due to its unique properties (Deady, L., Shanks, R., Campbell, A., & Chooi, S., 1971).

Synthesis Analysis

The synthesis involves general methods for creating substituted methyl pyridinecarboxylates from readily available materials. Specifically, methyl 5-amino-3-methylpicolinate can be prepared from 2-amino-5-nitropyridine, highlighting a methodical approach to its creation (Deady et al., 1971).

Molecular Structure Analysis

Molecular structure analyses, including Density Functional Theory (DFT) calculations and spectroscopic methods, provide insights into the equilibrium geometry, electronic structure, and bonding of compounds similar in structure to methyl 5-amino-3-methylpicolinate (Halim, S. A., & Ibrahim, M., 2017).

Chemical Reactions and Properties

Chemical reactions involving methyl 5-amino-3-methylpicolinate and its derivatives often include interactions with various reagents to produce compounds with potential antimalarial properties and other biological activities. Such reactions underline the compound's reactivity and potential utility in synthesizing biologically active molecules (Kanishchev, O., Lavoignat, A., Picot, S., Médebielle, M., & Bouillon, J., 2013).

Physical Properties Analysis

The physical properties of methyl 5-amino-3-methylpicolinate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental techniques, including X-ray diffraction and IR spectroscopy (Yılmaz, Z. T., Odabaşoğlu, H. Y., Şenel, P., Adımcılar, V., Erdogan, T., Özdemir, A., Gölcü, A., & Odabaşoǧlu, M., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications and handling of methyl 5-amino-3-methylpicolinate. Such analyses are often carried out using theoretical and experimental methods to determine the compound's behavior in chemical reactions (Deady et al., 1971).

Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 5-amino-3-methylpicolinate is a compound synthesized from readily available materials, specifically through a reaction involving 2-amino-5-methylpyridine, as part of a series of substituted methyl pyridinecarboxylates (Deady, Shanks, Campbell, & Chooi, 1971).

Application in DNA Research

- This compound has been used in the field of bioconjugate chemistry, specifically in the phototriggered nonenzymatic DNA phosphoramidate ligation reactions. It's utilized in a method that exerts control over reaction initiation and rates in nonenzymatic DNA ligation, valuable for studying model protocellular systems and prebiotic nucleic acid synthesis (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).

Antimalarial Activity

- Related compounds, synthesized from substituted 1-phenyl-2-propanones and showing structural similarities to Methyl 5-amino-3-methylpicolinate, demonstrated significant antimalarial potency against Plasmodium berghei in mice. Such properties suggest potential in clinical trials for similar compounds (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Antimicrobial and Antifungal Effects

- Derivatives of similar compounds have shown a wide spectrum of biological activity, including antimicrobial and antifungal effects. Such research is essential in developing new drugs for treating fungal diseases (Ohloblina, Bushuieva, & Parchenko, 2022).

Future Directions

Methyl 5-amino-3-methylpicolinate is widely used in various scientific experiments. Future research could focus on the development of new photosensitizers with enhanced tumor selectivity, featuring the improvement of photodynamic therapy effectiveness . Additionally, the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .

properties

IUPAC Name |

methyl 5-amino-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAYWSUJOPSLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-3-methylpicolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)

![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)